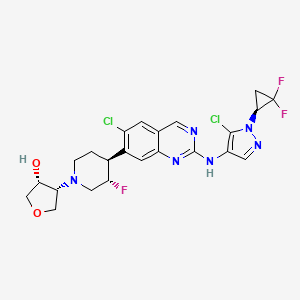

Lrrk2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23Cl2F3N6O2 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |

InChI |

InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |

InChI Key |

JCYBYWFFRFKLHB-DAIRXDTASA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |

Canonical SMILES |

C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |

Origin of Product |

United States |

Foundational & Exploratory

Lrrk2-IN-2 chemical structure and properties

An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor

This guide provides a comprehensive overview of the chemical and biological properties of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.

Chemical Structure and Properties

LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.[1] Its core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity.

Table 1: Chemical Properties of LRRK2-IN-1

| Property | Value | Source |

| IUPAC Name | 2-[[2-methoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dimethyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | [1][2] |

| Molecular Formula | C₃₁H₃₈N₈O₃ | [1][3] |

| Molecular Weight | 570.7 g/mol | [1][3] |

| CAS Number | 1234480-84-2 | [2][3] |

| SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | [1][3] |

| InChI Key | IWMCPJZTADUIFX-UHFFFAOYSA-N | [1][2] |

Biological Activity and Mechanism of Action

LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[3]

The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in Parkinson's disease.[4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935), which is often used as a biomarker for target engagement in cellular assays.[7] This dephosphorylation can also lead to the ubiquitination and subsequent degradation of the LRRK2 protein.[3]

Signaling Pathway of LRRK2 and Inhibition by LRRK2-IN-1

Quantitative Data

The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating its efficacy.

Table 2: In Vitro Potency of LRRK2-IN-1

| Target | IC₅₀ (nM) | Assay Type | Source |

| LRRK2 (Wild-Type) | 13 | Radiometric Kinase Assay | [3][7] |

| LRRK2 (G2019S Mutant) | 6 | Radiometric Kinase Assay | [3][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize LRRK2 inhibitors like LRRK2-IN-1.

In Vitro Radiometric Kinase Assay for LRRK2

This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the incorporation of radiolabeled phosphate into a model substrate.

Materials:

-

Recombinant LRRK2 (Wild-Type or G2019S mutant)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

-

ATP solution

-

[γ-³²P]ATP

-

LRRK2-IN-1 (or other inhibitors) dissolved in DMSO

-

P81 phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme, and the substrate (MBP).

-

Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km for LRRK2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.[8]

Cellular Assay for LRRK2 Phosphorylation

This protocol outlines a cell-based assay to measure the inhibition of LRRK2 autophosphorylation at Ser935 in response to inhibitor treatment.

Materials:

-

HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)

-

Cell culture medium and supplements

-

LRRK2-IN-1 dissolved in DMSO

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a specified duration (e.g., 1-2 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.

-

After washing, incubate the membrane with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2.

-

Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of LRRK2 kinase inhibitors.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

LRRK2-IN-1: A Comprehensive Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target binding and selectivity profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a key therapeutic target. LRRK2-IN-1 has emerged as a critical tool compound for interrogating the biological functions of LRRK2 and for the development of novel therapeutics.

On-Target Binding and Potency

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. The G2019S mutation, located in the kinase domain, is known to enhance LRRK2 kinase activity and is a frequent cause of both familial and sporadic Parkinson's disease.

Table 1: In Vitro Potency of LRRK2-IN-1 against LRRK2 Variants

| Target | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP |

| LRRK2 (A2016T Mutant) | 2450 | Not Specified |

| LRRK2 (G2019S + A2016T Double Mutant) | 3080 | Not Specified |

Data compiled from multiple sources.[1][2][3][4]

The A2016T mutation confers resistance to LRRK2-IN-1, highlighting the specificity of the inhibitor's interaction within the LRRK2 ATP-binding site.[1][5] This resistance is significant, with the mutant demonstrating approximately 400-fold less sensitivity to the inhibitor.[1][5] In radioligand binding assays, tritiated LRRK2-IN-1 ([³H]LRRK2-IN-1) has been used to determine its binding affinity in various tissues.

Table 2: Binding Affinity (Kd) and IC50 of LRRK2-IN-1 in Tissue Homogenates

| Tissue | Kd (nM) | IC50 (nM) |

| Rat Kidney | 26 ± 3 | 40 ± 4 |

| Rat Brain Striatum | 43 ± 8 | 65 ± 3 |

| Human Brain Striatum | 48 ± 2 | 73 ± 6 |

Data from radioligand binding assays.[6]

Kinase Selectivity Profile

A critical aspect of a tool compound or potential therapeutic is its selectivity. LRRK2-IN-1 has been extensively profiled against large panels of kinases, demonstrating a high degree of selectivity.

Summary of Selectivity Screening:

LRRK2-IN-1 was evaluated against a panel of over 470 kinases using multiple platforms.[1][5][7] In a KINOMEscan™ assay against 442 kinases, at a concentration of 10 µM, only 12 kinases showed significant binding (less than 10% of DMSO control).[1] This gives LRRK2-IN-1 a high selectivity score (S-score) of 0.029 at 3 µM, indicating it interacts with a very small fraction of the kinome.[1]

Table 3: Off-Target Kinase Interactions of LRRK2-IN-1

| Off-Target Kinase | Measurement | Value (nM) | Assay Type |

| DCLK2 | IC50 | 45 | Biochemical Assay |

| MAPK7 (ERK5) | EC50 | 160 | Cellular Assay |

| AURKB | IC50 | > 1000 | Biochemical Assay |

| CHEK2 | IC50 | > 1000 | Biochemical Assay |

| MKNK2 | IC50 | > 1000 | Biochemical Assay |

| MYLK | IC50 | > 1000 | Biochemical Assay |

| NUAK1 | IC50 | > 1000 | Biochemical Assay |

| PLK1 | IC50 | > 1000 | Biochemical Assay |

Data compiled from multiple sources.[1][2]

While LRRK2-IN-1 is highly selective, it does exhibit potent inhibition of Doublecortin-like kinase 2 (DCLK2) and Mitogen-activated protein kinase 7 (MAPK7/ERK5).[1][2][5] This is an important consideration for researchers when interpreting cellular phenotypes resulting from LRRK2-IN-1 treatment. Some studies have suggested potential off-target activities based on cellular readouts, further emphasizing the need for careful experimental design, including the use of the resistant A2016T mutant as a negative control.[8]

Signaling Pathways and Experimental Workflows

To visualize the context of LRRK2-IN-1's action and the methods used to characterize it, the following diagrams are provided.

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of the key assays used to characterize the binding and selectivity of LRRK2-IN-1.

KINOMEscan™ Competition Binding Assay

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Methodology Outline:

-

Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized. An immobilized, broadly active ligand is prepared on a solid support (e.g., beads).

-

Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (LRRK2-IN-1) are incubated together to allow for binding to reach equilibrium.

-

Separation: The solid support is washed to remove any unbound kinase. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

-

Quantification: The amount of kinase captured on the solid support is quantified by qPCR using the unique DNA tag.

-

Data Analysis: Results are typically expressed as "percent of control" (DMSO vehicle). A lower percentage indicates stronger binding of the test compound. For dose-response curves, dissociation constants (Kd) are calculated.

Radiometric Kinase Assay (e.g., Dundee Profiling)

This is a traditional and direct method to measure kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate.

Methodology Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase (e.g., LRRK2), a suitable substrate (e.g., a peptide like Nictide), unlabeled ATP, and MgCl₂.

-

Inhibitor Incubation: The test compound (LRRK2-IN-1) at various concentrations is pre-incubated with the kinase/substrate mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped, typically by adding phosphoric acid. The reaction mixture is then spotted onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate but not the free ATP.

-

Washing: The filter paper is washed multiple times with a dilute phosphoric acid solution to remove any unincorporated radiolabeled ATP.

-

Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The kinase activity is calculated based on the incorporated radioactivity. IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

KiNativ™ Activity-Based Protein Profiling (ABPP)

This chemoproteomic platform measures kinase activity directly in complex biological samples, such as cell or tissue lysates, by using ATP-competitive, irreversible probes that covalently label the active sites of kinases.

Methodology Outline:

-

Lysate Preparation: Cells or tissues are lysed under conditions that preserve native kinase activity.

-

Competitive Inhibition: The lysate is incubated with varying concentrations of the test compound (LRRK2-IN-1) to allow it to bind to its target kinases.

-

Probe Labeling: A biotinylated, irreversible ATP-competitive probe is added to the lysate. This probe will covalently label the active sites of kinases that are not occupied by the test compound.

-

Enrichment: The probe-labeled kinases are enriched from the complex proteome using streptavidin-coated beads.

-

Proteolysis and Mass Spectrometry: The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The abundance of probe-labeled peptides from each kinase is quantified. A decrease in the signal for a particular kinase in the presence of the test compound indicates target engagement. IC50 values can be determined by measuring the reduction in probe labeling across a range of inhibitor concentrations.

Conclusion

LRRK2-IN-1 is a highly potent and selective inhibitor of LRRK2, making it an invaluable tool for studying the kinase's role in normal physiology and in the pathophysiology of Parkinson's disease. While it exhibits remarkable selectivity across the kinome, its known off-target interactions with DCLK2 and MAPK7 necessitate careful experimental design and data interpretation. The use of the LRRK2[A2016T] drug-resistant mutant is highly recommended to confirm that observed cellular effects are a direct result of LRRK2 inhibition. The detailed binding profile and established experimental protocols outlined in this guide provide a solid foundation for researchers utilizing LRRK2-IN-1 in their studies.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 3. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

In Vitro Kinase Assay for LRRK2-IN-2 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of performing in vitro kinase assays to evaluate the activity of Lrrk2-IN-2, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document outlines the core principles, detailed experimental protocols, and data presentation strategies essential for researchers in Parkinson's disease and related drug discovery fields.

Introduction to LRRK2 Kinase Activity

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and the kinase activity of LRRK2 is implicated in the pathophysiology of the disease. Consequently, LRRK2 has emerged as a significant therapeutic target, with the development of specific kinase inhibitors being a primary focus of research.

In vitro kinase assays are fundamental tools for characterizing the enzymatic activity of LRRK2 and for determining the potency and selectivity of inhibitors like this compound. These assays typically involve incubating purified recombinant LRRK2 with a substrate and ATP, and then measuring the resulting phosphorylation of the substrate.

Quantitative Data for this compound Inhibition

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%. The following tables summarize the reported IC50 values for Lrrk2-IN-1, a closely related and well-characterized LRRK2 inhibitor, to provide a comparative context for this compound activity assessment.

| Inhibitor | LRRK2 Variant | IC50 (nM) | Assay Format | Reference |

| LRRK2-IN-1 | LRRK2 (WT) | 13 | Biochemical | [1][2] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | Biochemical | [1][2] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 30 | TR-FRET | [1] |

| LRRK2-IN-1 | LRRK2 (WT) | 80 | TR-FRET | [1] |

Note: Specific IC50 values for this compound from in vitro kinase assays were not prominently available in the searched literature. The values for Lrrk2-IN-1 are provided for context and as a benchmark for experimental design.

Experimental Protocols

Two common methods for performing in vitro LRRK2 kinase assays are the radiometric assay using radiolabeled ATP and the luminescence-based ADP-Glo™ assay.

Radiometric [γ-³²P]ATP-Based Kinase Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

-

Recombinant LRRK2 (full-length or truncated)

-

Substrate: Myelin Basic Protein (MBP) or LRRKtide

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate[3]

-

ATP solution: 10 mM ATP in kinase assay buffer

-

MgCl₂ solution: 20 mM MgCl₂ in kinase assay buffer

-

[γ-³²P]ATP

-

5x Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Protocol:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the recombinant LRRK2 protein and the desired concentration of this compound (or DMSO as a vehicle control) in kinase assay buffer. The final volume of the inhibitor should not exceed 1-2% of the total reaction volume.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 5-10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the Kinase Reaction: Start the reaction by adding a mixture of ATP, MgCl₂, the substrate (e.g., 2.5 µg MBP), and 0.5 µCi [γ-³²P]ATP.[3]

-

Incubation: Incubate the reaction mixture for 15-60 minutes at 30°C with gentle agitation.[3]

-

Stop the Reaction: Terminate the reaction by adding 5x Laemmli sample buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager.

-

Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value using appropriate software.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant LRRK2

-

Substrate: LRRKtide

-

This compound (or other inhibitors) dissolved in DMSO

-

LRRK2 Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Protocol:

-

Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the LRRK2 Kinase Buffer.

-

Set up the Reaction: In a 384-well plate, add 1 µl of inhibitor (or 5% DMSO) and 2 µl of the enzyme solution.[4]

-

Initiate the Reaction: Add 2 µl of the substrate/ATP mix to each well.[4]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]

-

ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

-

Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

-

Measure Luminescence: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

LRRK2 Signaling in the Context of an In Vitro Assay

The following diagram illustrates the core components and interactions within an in vitro LRRK2 kinase assay.

Caption: Simplified LRRK2 signaling in an in vitro kinase assay.

Experimental Workflow for LRRK2 Kinase Inhibition Assay

This diagram outlines the general steps involved in determining the IC50 of an inhibitor like this compound.

Caption: Workflow for determining the IC50 of a LRRK2 inhibitor.

Conclusion

The in vitro kinase assay is an indispensable tool for the characterization of LRRK2 inhibitors. By following standardized and detailed protocols, researchers can obtain reliable and reproducible data on the potency of compounds like this compound. This technical guide provides the necessary framework for designing and executing these assays, from understanding the underlying principles to practical implementation and data analysis. The provided workflows and diagrams serve as a visual aid to streamline the experimental process for professionals in the field of neurodegenerative disease research and drug development.

References

Lrrk2-IN-2: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of pathogenic mutations in the LRRK2 gene, which lead to increased kinase activity, has spurred the development of potent and selective inhibitors. Among these, Lrrk2-IN-2 represents a significant chemical probe for interrogating the physiological and pathological roles of LRRK2. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and related LRRK2 inhibitors, offering insights into their mechanism of action, experimental evaluation, and therapeutic potential.

While specific quantitative pharmacokinetic and detailed in vivo pharmacodynamic data for this compound are not extensively available in the public domain, this guide synthesizes the known characteristics of this compound with the broader understanding gleaned from well-characterized LRRK2 inhibitors such as LRRK2-IN-1 and MLi-2. This approach provides a robust framework for researchers to design and interpret experiments involving this compound.

Pharmacokinetics: The Journey of this compound in the Body

The preclinical development of LRRK2 inhibitors has focused on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate target engagement in the brain. This compound is a potent, selective, and orally active inhibitor of LRRK2.[1] It is also reported to be brain-penetrant, a crucial characteristic for targeting neurodegenerative diseases.[1]

Quantitative Pharmacokinetic Parameters

| Parameter | This compound | Representative LRRK2 Inhibitors (e.g., MLi-2) | Reference |

| Route of Administration | Oral | Oral | [1] |

| Brain Penetration | Yes | Yes | [1][2] |

| IC50 (G2019S LRRK2) | <0.6 nM | 0.76 nM (MLi-2) | [1][2] |

| Tmax (oral) | Data not available | ~0.75 hours (MLi-2 in mice) | [2] |

| Plasma Unbound Fraction | Data not available | 0.008 (MLi-2 in mice) | [2] |

| Brain Unbound Fraction | Data not available | 0.009 (MLi-2 in mice) | [2] |

Pharmacodynamics: The Effect of this compound on the Body

The pharmacodynamic effects of this compound are primarily driven by its potent inhibition of LRRK2 kinase activity. This inhibition leads to a cascade of downstream effects, which serve as biomarkers for target engagement and therapeutic efficacy.

Mechanism of Action and Key Pharmacodynamic Readouts

This compound, like other type I kinase inhibitors, binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[3] The key pharmacodynamic readouts for assessing LRRK2 inhibition include:

-

pS935-LRRK2: Inhibition of LRRK2 kinase activity leads to the dephosphorylation of a cluster of serine residues, including Ser910 and Ser935.[4] This dephosphorylation event is a widely used indirect marker of target engagement in both cellular and in vivo models.

-

pS1292-LRRK2: Ser1292 is a bona fide autophosphorylation site of LRRK2.[2] While its low stoichiometry makes it challenging to measure, it serves as a direct readout of LRRK2 kinase activity.

-

Rab10 Phosphorylation: A subset of Rab GTPases, particularly Rab10, are direct substrates of LRRK2.[4] Measuring the phosphorylation of Rab10 at threonine 73 (pT73-Rab10) is a robust and direct biomarker of LRRK2 kinase activity in vivo.[4]

In Vivo Pharmacodynamics

Following oral administration of potent LRRK2 inhibitors like MLi-2, a dose-dependent decrease in LRRK2 activity is observed in the brain and peripheral tissues.[2] Maximal suppression of LRRK2 activity (>90% reduction) has been reported at a 10 mg/kg oral dose of MLi-2 in wild-type mice.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.

LRRK2 Signaling Pathway and Inhibition by this compound

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Workflow for In Vitro LRRK2 Kinase Assay

Caption: Workflow for in vitro LRRK2 kinase inhibition assay.

Experimental Workflow for In Vivo Pharmacodynamic Study

Caption: Workflow for in vivo pharmacodynamic assessment.

Detailed Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from established methods for measuring LRRK2 kinase activity.

Materials:

-

Recombinant human LRRK2 (G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

This compound

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled anti-phospho substrate antibody)

-

384-well low-volume plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing recombinant LRRK2 and LRRKtide in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for LRRK2.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the detection antibodies.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vivo Pharmacodynamic Assessment of LRRK2 Inhibition

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

Animal Model:

-

LRRK2 G2019S knock-in (KI) mice are a suitable model as they exhibit hyperactive LRRK2 kinase activity.[5]

Procedure:

-

Acclimate LRRK2 G2019S KI mice to the experimental conditions.

-

Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).

-

Administer a single oral dose of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle to cohorts of mice.

-

At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the mice and rapidly harvest tissues of interest (e.g., brain, kidney, lungs, spleen).

-

Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Prepare tissue lysates by homogenizing the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Analyze the levels of pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery).

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Plot the percentage of inhibition of phosphorylation relative to the vehicle-treated group against the dose of this compound to determine the in vivo potency.

Conclusion

This compound is a valuable tool for the study of LRRK2 biology and its role in Parkinson's disease. While a comprehensive public dataset on its specific pharmacokinetic and pharmacodynamic properties is pending, the established methodologies for characterizing LRRK2 inhibitors provide a clear path for its evaluation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound and contribute to the growing body of knowledge on LRRK2-targeted therapeutics. Further studies detailing the complete preclinical profile of this compound will be crucial for its advancement as a potential therapeutic candidate.

References

- 1. Leucine-Rich Repeat Kinase 2 for Beginners: Six Key Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 expression and purification [protocols.io]

- 3. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-1: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

A Note on Nomenclature: Initial searches for "Lrrk2-IN-2" did not yield specific results for a compound with this name. However, the query consistently returned information for the well-characterized and widely used Leucine-rich repeat kinase 2 (LRRK2) inhibitor, LRRK2-IN-1 . This guide will therefore focus on the solubility and stability of LRRK2-IN-1, assuming a typographical error in the original topic.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility and stability of LRRK2-IN-1 in common laboratory solvents. The information is compiled from various supplier datasheets and presented in a clear, accessible format to facilitate experimental design and execution.

Core Concepts: Solubility and Stability of LRRK2-IN-1

Understanding the solubility and stability of a compound is paramount in early-stage drug discovery and for ensuring the reliability and reproducibility of in vitro and in vivo experiments. LRRK2-IN-1 is a potent and selective inhibitor of LRRK2, a key target in Parkinson's disease research. Its efficacy in cellular and animal models is critically dependent on its proper dissolution and stability in the chosen solvent and experimental medium.

Solubility Data

The solubility of LRRK2-IN-1 has been determined in several common organic solvents. The following table summarizes the available quantitative data from various suppliers. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. Sonication and warming can be used to aid dissolution.[1][2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | 100 | 175.22 | Selleck Chemicals[3] |

| DMSO | ≥ 50 | 87.61 | Unnamed Supplier[1] |

| DMSO | 57.01 | 100 | Tocris Bioscience[4] |

| DMSO | 45 | 78.85 | TargetMol[2] |

| DMSO | 30 | 52.57 | MedChemExpress[5] |

| DMSO | 16 | - | Cayman Chemical[6] |

| Ethanol | 100 (up to) | - | Abcam[7] |

| Ethanol | 57 | 99.88 | TargetMol[2] |

| Ethanol | 25 | - | Cayman Chemical[6] |

| DMF | 20 | - | Cayman Chemical[6] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | - | Cayman Chemical[6] |

Note: The molecular weight of LRRK2-IN-1 is 570.69 g/mol .[5]

Stability and Storage

Proper storage of LRRK2-IN-1 as a solid and in solution is crucial to prevent degradation and ensure its biological activity. The following table outlines the recommended storage conditions and stability information.

| Form | Storage Temperature | Duration | Source |

| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[6] |

| Solid (Powder) | -20°C | 3 years | MedChemExpress, Selleck Chemicals, TargetMol[2][3][5] |

| Solid (Powder) | 4°C | 2 years | MedChemExpress[5] |

| In Solvent (DMSO) | -80°C | 1 year | MedChemExpress, Selleck Chemicals, TargetMol[2][3][5] |

| In Solvent (DMSO) | -20°C | 6 months | MedChemExpress[8] |

| In Solvent (DMSO) | -20°C | 1 month | Selleck Chemicals[3] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[8] For in vivo experiments, it is often advised to prepare fresh solutions on the day of use.[8]

Experimental Protocols

Protocol for Determining Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often the more relevant parameter for in vitro high-throughput screening applications.

Materials:

-

LRRK2-IN-1 powder

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with UV-Vis capabilities

-

Multichannel pipette

-

Incubator/shaker

Methodology:

-

Prepare a high-concentration stock solution: Accurately weigh LRRK2-IN-1 and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of PBS in a 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 1-2 hours).

-

Measurement of Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect any precipitation (turbidity).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under these conditions.

Protocol for Assessing Solution Stability

This protocol outlines a method to assess the stability of LRRK2-IN-1 in a specific solvent over time and under different conditions.

Materials:

-

LRRK2-IN-1 stock solution in the solvent of interest (e.g., DMSO)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Vials for sample storage

-

Incubators/refrigerators/freezers set to desired temperatures

-

Light-protective containers (e.g., amber vials)

Methodology:

-

Prepare Test Solutions: Prepare aliquots of a known concentration of LRRK2-IN-1 in the chosen solvent.

-

Initial Analysis (Time Zero): Immediately analyze one aliquot by HPLC to determine the initial peak area, which corresponds to 100% of the intact compound.

-

Storage Conditions: Store the remaining aliquots under various conditions to be tested:

-

Temperature: -80°C, -20°C, 4°C, room temperature.

-

Light Exposure: Protected from light (amber vials) versus exposed to ambient light.

-

Freeze-Thaw Cycles: Subject some aliquots to repeated cycles of freezing and thawing.

-

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC.

-

Data Analysis: Compare the peak area of the intact LRRK2-IN-1 at each time point to the initial peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. The stability is often expressed as the percentage of the compound remaining.

Visualizing Core Concepts

LRRK2 Signaling Pathway and Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. LRRK2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of LRRK2, thereby blocking its downstream signaling.

References

- 1. LRRK2-IN-1 | CAS:1234480-84-2 | LRRK2 inhibitor,cell-permeable and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. LRRK2-IN-1 | Apoptosis | LRRK2 | CDK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. LRRK2-IN-1 | LRRK2 | Tocris Bioscience [tocris.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. LRRK2-IN-1, LRRK2 inhibitor (CAS 1234480-84-2) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

Lrrk2-IN-2: A Technical Guide to its Initial Cellular Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial reports on the cellular activity of Lrrk2-IN-2, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and development in the context of LRRK2-related neurodegenerative diseases, particularly Parkinson's Disease.

Core Data Presentation

This compound, also identified as compound 22 in foundational studies, has demonstrated significant potency and selectivity for LRRK2. The following tables summarize the key quantitative data from initial reports.

| Compound | LRRK2 IC50 (nM) | Kinase Selectivity | Oral Bioavailability | Brain Penetration |

| This compound (compound 22) | <0.6[1] | High | Good | Yes[1] |

Table 1: Biochemical and Pharmacokinetic Properties of this compound. IC50 represents the half-maximal inhibitory concentration.

Experimental Protocols

The characterization of this compound's cellular activity involves a series of established biochemical and cellular assays designed to measure its inhibitory effect on LRRK2 kinase activity.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant LRRK2.

Objective: To determine the direct inhibitory potency of this compound on LRRK2 kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 protein, a suitable kinase assay buffer, and a substrate such as Myelin Basic Protein (MBP).

-

Inhibitor Addition: this compound is added at varying concentrations. A pre-incubation step of the enzyme with the inhibitor is typically performed.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂. The reaction is incubated at 30°C with gentle agitation.[2]

-

Termination: The reaction is stopped by adding Laemmli sample buffer.[2]

-

Detection: The phosphorylation of the substrate (e.g., MBP) and LRRK2 autophosphorylation are analyzed by SDS-PAGE followed by autoradiography or phosphorescence imaging.[2] The intensity of the phosphorylated bands is quantified to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (pSer935)

This cell-based assay assesses the ability of an inhibitor to modulate LRRK2 activity within a cellular context by measuring the phosphorylation status of a specific LRRK2 residue, Serine 935.

Objective: To evaluate the target engagement and cellular potency of this compound.

Methodology:

-

Cell Culture and Treatment: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and often engineered to overexpress LRRK2. The cells are then treated with varying concentrations of this compound.

-

Cell Lysis: After a defined incubation period, the cells are lysed to extract total protein.

-

Immunoblotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

Antibody Detection: The membrane is probed with specific antibodies that recognize phosphorylated LRRK2 at Serine 935 (pSer935-LRRK2) and total LRRK2.

-

Quantification: The levels of pSer935-LRRK2 are normalized to total LRRK2 levels to determine the concentration-dependent inhibition and calculate the cellular IC50.[3]

Rab10 Phosphorylation Assay

This assay measures the phosphorylation of a key LRRK2 substrate, the Rab10 protein, providing a direct readout of LRRK2 kinase activity in a physiological context.

Objective: To confirm the inhibitory effect of this compound on a downstream substrate of LRRK2.

Methodology:

-

Cell Culture and Treatment: Similar to the pSer935 assay, cells (e.g., peripheral blood mononuclear cells - PBMCs) are treated with the LRRK2 inhibitor.[3]

-

Cell Lysis and Immunoblotting: Cell lysates are prepared and analyzed by Western blotting.

-

Antibody Detection: Specific antibodies are used to detect phosphorylated Rab10 at Threonine 73 (pThr73-Rab10) and total Rab10.

-

Quantification: The ratio of phosphorylated Rab10 to total Rab10 is calculated to assess the dose-dependent inhibition by this compound.[3]

-

Alternative Detection (Phos-tag™): An alternative method involves using Phos-tag™ SDS-PAGE, which retards the mobility of phosphorylated proteins, allowing for the separation and quantification of phosphorylated Rab10 from the unphosphorylated form.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of LRRK2 and the general workflow for evaluating LRRK2 inhibitors.

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Caption: General Workflow for LRRK2 Inhibitor Evaluation.

References

- 1. Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Inhibition of LRRK2 in Parkinson's Disease Patient Blood by a G2019S Selective LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]

The Effect of Lrrk2-IN-2 on LRRK2 Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a kinase and a GTPase. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A significant body of research indicates that the kinase activity of LRRK2 is central to its role in PD pathogenesis. Pathogenic mutations, such as the common G2019S variant, lead to hyperactive kinase function.

One of the key readouts of LRRK2 kinase activity is its ability to autophosphorylate, a process where the kinase catalyzes the addition of a phosphate group to itself. Autophosphorylation at specific sites, particularly at Serine 1292 (pS1292), is considered a reliable indicator of LRRK2's catalytic activity. Consequently, inhibiting this autophosphorylation is a primary strategy in the development of therapeutic agents for PD. Small molecule inhibitors, such as Lrrk2-IN-2, are critical tools for studying the kinase's function and for evaluating potential treatments. This guide provides an in-depth overview of the effect of LRRK2 inhibitors on autophosphorylation, with a focus on available data and experimental methodologies.

This compound and Related Inhibitors

This compound (also known as compound 22) is a potent, selective, and brain-penetrant inhibitor of LRRK2. It has been shown to inhibit the G2019S mutant of LRRK2 with high efficacy in both biochemical and cellular assays.[1][2][3][4] While specific data measuring the direct inhibition of Ser1292 autophosphorylation by this compound is not prominently detailed in the literature, its high potency against overall LRRK2 kinase activity is well-established.

To provide a quantitative understanding of how this class of inhibitors affects LRRK2 phosphorylation, this guide includes data from closely related and well-characterized compounds. For instance, LRRK2-IN-1 potently inhibits phosphorylation at the Serine 935 (pS935) site, which serves as a key biomarker for LRRK2 kinase inhibition in cells.[5] Furthermore, LRRK2-IN-10 has been specifically shown to inhibit autophosphorylation at the pS1292 site.[4]

Data Presentation: LRRK2 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several key LRRK2 inhibitors, providing a quantitative measure of their effect on LRRK2 phosphorylation.

| Inhibitor | Target | LRRK2 Variant | Assay Type | IC50 (nM) |

| This compound (Cpd 22) | LRRK2 Kinase Activity | G2019S | Biochemical | <0.6 |

| This compound (Cpd 22) | LRRK2 Kinase Activity | G2019S | Cellular | 0.57 |

| LRRK2-IN-1 | LRRK2 Kinase Activity | Wild-Type | Biochemical | 13 |

| LRRK2-IN-1 | LRRK2 Kinase Activity | G2019S | Biochemical | 6 |

| LRRK2-IN-10 | pS1292 Autophosphorylation | G2019S | Cellular | 5.2 |

| LRRK2-IN-10 | pS935 Phosphorylation | G2019S | Cellular | 11 |

| MLi-2 | LRRK2 Kinase Activity | G2019S | Biochemical | 0.76 |

| MLi-2 | pS935 Phosphorylation | Cellular | Cellular | 1.4 |

Data compiled from multiple sources.[1][2][4][6][7]

Signaling Pathway and Mechanism of Inhibition

LRRK2 kinase activity is regulated by a complex cycle involving GTP binding, dimerization, and interaction with other proteins. Autophosphorylation within its own domains is a critical step that modulates its activity and downstream signaling. LRRK2 inhibitors like this compound are ATP-competitive, binding to the kinase domain to block the transfer of phosphate from ATP to LRRK2 itself or to its substrates, such as Rab GTPases.

Caption: LRRK2 signaling pathway and point of action for this compound.

Experimental Protocols

Accurate assessment of LRRK2 autophosphorylation and its inhibition is crucial for research and drug development. The two primary methods are in vitro kinase assays and cell-based Western blotting.

In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or mutant)

-

LRRKtide (or other suitable peptide substrate)

-

ATP solution

-

This compound or other inhibitors (serial dilutions)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Plating: Prepare serial dilutions of this compound in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only controls (for 100% activity) and no-enzyme controls (for background).

-

Enzyme Preparation: Dilute the recombinant LRRK2 enzyme to the desired concentration in Kinase Buffer.

-

Substrate/ATP Mix: Prepare a mix of the LRRK2 substrate (e.g., LRRKtide) and ATP in Kinase Buffer.

-

Reaction Initiation: Add 2 µL of the diluted LRRK2 enzyme to each well, followed by 2 µL of the substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to controls and plot the response versus the log of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Cellular LRRK2 pS1292

This protocol detects the level of LRRK2 autophosphorylation at Serine 1292 in a cellular context.

Materials:

-

Cell lines expressing LRRK2 (e.g., HEK293T transfected with LRRK2 G2019S)

-

This compound or other inhibitors

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., NuPAGE 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-total LRRK2

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using Lysis Buffer.

-

Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add LDS sample buffer and a reducing agent, then heat at 70°C for 10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-pS1292-LRRK2 and anti-total LRRK2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal for each sample.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a LRRK2 inhibitor's effect on autophosphorylation.

Caption: Workflow for assessing LRRK2 autophosphorylation inhibition.

Conclusion

The inhibition of LRRK2 autophosphorylation is a cornerstone of therapeutic strategies for Parkinson's disease. Potent and selective inhibitors like this compound are invaluable for dissecting the complex biology of LRRK2 and validating it as a drug target. By employing robust biochemical and cellular assays, researchers can quantitatively assess the efficacy of these compounds in reducing LRRK2 kinase activity. The measurement of pS1292-LRRK2 levels via Western blot remains a direct and reliable method for confirming target engagement in a cellular environment, providing essential data for the advancement of novel neuroprotective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Autophagy | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. LRRK2 | DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for LRRK2 Inhibition in In Vivo Mouse Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD). Mutations in the LRRK2 gene are a common cause of familial PD, and hyperactivity of the LRRK2 kinase is implicated in sporadic cases of the disease. Inhibition of LRRK2 kinase activity is therefore a promising strategy for slowing disease progression.

While the user requested information on Lrrk2-IN-2 , a thorough review of the scientific literature reveals a lack of established in vivo dosage and administration protocols for this specific compound in mouse models of Parkinson's disease. However, a more potent and selective LRRK2 inhibitor, MLi-2 , is extensively characterized and widely used in preclinical in vivo studies. These application notes and protocols will therefore focus on the use of MLi-2 as a well-documented tool for interrogating the therapeutic potential of LRRK2 inhibition in mice. One study did utilize a radiolabeled form, [3H]LRRK2-IN-1, for in vivo biodistribution and blocking studies in mice, but did not provide therapeutic dosage information[1].

LRRK2 Signaling Pathway

Mutations in LRRK2, particularly in its kinase domain (e.g., G2019S), lead to increased kinase activity. This results in the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The subsequent disruption of cellular processes, including endolysosomal function and autophagy, is thought to contribute to the neurodegeneration observed in Parkinson's disease. LRRK2 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.

Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 inhibitors.

Quantitative Data for MLi-2 in Mouse Models

The following tables summarize the reported dosages and administration routes for MLi-2 in various mouse models.

Table 1: Acute MLi-2 Dosage in G2019S Knock-in Mice

| Dosage (mg/kg) | Administration Route | Vehicle | Key Finding | Reference |

| 1, 3, 10, 30, 60, 90 | Oral Gavage | 40% (w/v) Hydroxypropyl-β-Cyclodextran | Dose-dependent dephosphorylation of LRRK2 and Rab GTPases. | [2] |

| 10 | Oral Gavage | 40% (w/v) Hydroxypropyl-β-Cyclodextran | Rapid dephosphorylation of LRRK2 within 0.5 hours. | [2] |

Table 2: Chronic MLi-2 Administration in Mouse Models

| Dosage | Administration Route | Mouse Model | Duration | Key Finding | Reference |

| 30 mg/kg/day | Oral Gavage | Photothrombotic Stroke Model | 4 days | Attenuated neurological deficits. | [3] |

| 60 mg/kg/day | In-diet | G2019S Knock-in | 10 weeks | Altered endolysosomal and trafficking pathways. | [4] |

| Targeting IC50 or IC90 | In-diet | Wild-type and LRRK2 G2019S Knock-in with tau pathology | 3-6 months | Reversed accelerated tau pathology in G2019S mice. | [5] |

Experimental Protocols

Protocol 1: Preparation and Acute Administration of MLi-2 by Oral Gavage

Objective: To assess the acute pharmacodynamic effects of MLi-2 on LRRK2 kinase activity in the brain and peripheral tissues.

Materials:

-

MLi-2 powder

-

Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water

-

G2019S LRRK2 knock-in mice

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Standard laboratory equipment for weighing, mixing, and animal handling

Procedure:

-

Preparation of MLi-2 solution:

-

Calculate the required amount of MLi-2 and vehicle based on the desired dose and the number and weight of the mice.

-

Dissolve the MLi-2 powder in the 40% (w/v) Hydroxypropyl-β-Cyclodextran vehicle. Vortex or sonicate until fully dissolved. Prepare fresh on the day of the experiment.

-

-

Animal Dosing:

-

Weigh each mouse to determine the exact volume of MLi-2 solution to administer. A typical dosing volume is 5-10 µL/g of body weight.

-

Gently restrain the mouse and administer the MLi-2 solution or vehicle control via oral gavage.

-

-

Tissue Collection and Analysis:

-

At predetermined time points post-dosing (e.g., 1, 3, 6, 24 hours), euthanize the mice.

-

Rapidly dissect the brain, kidneys, and lungs.

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Analyze tissue lysates by Western blot to assess the phosphorylation status of LRRK2 (e.g., pS1292) and Rab proteins (e.g., pRab10)[2].

-

Protocol 2: Chronic Administration of MLi-2 via In-Diet Formulation

Objective: To evaluate the long-term therapeutic efficacy and safety of LRRK2 inhibition.

Materials:

-

MLi-2 powder

-

Standard rodent chow

-

Custom diet formulation service or appropriate equipment for mixing

-

Parkinson's disease mouse model (e.g., LRRK2 G2019S knock-in, α-synuclein overexpression)

-

Behavioral testing apparatus (e.g., rotarod, open field)

-

Histology and immunohistochemistry reagents

Procedure:

-

Diet Preparation:

-

Determine the target daily dose of MLi-2 (e.g., 60 mg/kg/day).

-

Calculate the amount of MLi-2 to be incorporated into the chow based on the average daily food consumption of the mice.

-

Have a custom diet prepared by a commercial vendor or mix the MLi-2 evenly into the powdered chow and then form pellets. Prepare a control diet without MLi-2.

-

-

Treatment Period:

-

Efficacy and Safety Assessment:

-

Perform behavioral tests at baseline and at regular intervals throughout the study to assess motor function.

-

At the end of the treatment period, collect blood for pharmacokinetic analysis and tissues (brain, lung, kidney) for pharmacodynamic and histopathological assessment.

-

Analyze brain tissue for markers of neurodegeneration (e.g., dopaminergic neuron counts in the substantia nigra) and pathology (e.g., α-synuclein aggregates, tau pathology)[5].

-

Experimental Workflow Visualization

Caption: General experimental workflow for in vivo studies of LRRK2 inhibitors in mouse models.

References

- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of LRRK2-IN-1 Stock Solutions for Cell Culture Applications

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Note on Compound Name: The information provided pertains to LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It is highly likely that the requested "Lrrk2-IN-2" was a typographical error, as LRRK2-IN-1 is a widely characterized and commercially available compound fitting the context of this request.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of Parkinson's disease and other neurodegenerative disorders.[1][2][3][4][5][6] LRRK2-IN-1 is a potent and selective small molecule inhibitor of LRRK2 kinase activity, effective against both wild-type and mutant forms of the enzyme, such as the common G2019S mutation.[7][8][9] Proper preparation and storage of LRRK2-IN-1 stock solutions are critical for ensuring experimental reproducibility and obtaining reliable data in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of LRRK2-IN-1 stock solutions in a cell culture setting.

Physicochemical and Solubility Data

Accurate quantitative data is essential for the precise preparation of stock solutions. The table below summarizes the key properties of LRRK2-IN-1.

| Parameter | Value | Source |

| Molecular Formula | C₃₁H₃₈N₈O₃ | [7][9] |

| Molecular Weight | 570.69 g/mol | [7][8][9] |

| Appearance | Light yellow to yellow solid | [7] |

| Purity | ≥98% | |

| CAS Number | 1234480-84-2 | [7][9] |

| Solubility in DMSO | ≥ 30 mg/mL (approx. 52.57 mM) | [7][8] |

| Solubility in Ethanol | 25 mg/mL | [9] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7][8] |

Experimental Protocols

Materials and Equipment

Materials:

-

LRRK2-IN-1 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Sterile, light-blocking cryovials for aliquoting

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)

Equipment:

-

Analytical balance

-

Laminar flow hood or biosafety cabinet

-

-20°C and -80°C freezers

Preparation of a 10 mM LRRK2-IN-1 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent the absorption of atmospheric water.

-

Weigh LRRK2-IN-1: In a sterile conical tube, carefully weigh out the desired amount of LRRK2-IN-1 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of LRRK2-IN-1.

-

Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example: 0.001 L x 0.010 mol/L x 570.69 g/mol x 1000 mg/g = 5.7069 mg

-

-

Solubilization: Under a sterile hood, add the appropriate volume of anhydrous DMSO to the tube containing the LRRK2-IN-1 powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. For concentrations at or above 30 mg/mL, brief sonication in an ultrasonic water bath may be necessary to achieve full dissolution.[7][8]

-

Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[7]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[7][8]

Preparation of Working Solutions for Cell Culture

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically well below 0.5%, and ideally below 0.1%.

-

Application to Cells: Add the final working solution to your cell cultures and mix gently. Remember to include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

Diagrams

LRRK2 Signaling Pathway Inhibition

Caption: Inhibition of LRRK2 kinase activity by LRRK2-IN-1.

Experimental Workflow for Stock Solution Preparation

References

- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dependence of Leucine-rich Repeat Kinase 2 (LRRK2) Kinase Activity on Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pathological functions of LRRK2: implications from substrate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Lrrk2-IN-2 Treatment of SH-SY5Y Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lrrk2-IN-2, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in the human neuroblastoma cell line SH-SY5Y. This document outlines the characteristics of this compound, recommended treatment conditions, and detailed protocols for key experimental assays to assess its biological effects.

Introduction to this compound

This compound (also referred to as compound 22) is a brain-penetrant small molecule inhibitor of LRRK2 with high potency, exhibiting an IC50 of less than 0.6 nM[1]. As mutations and increased activity of LRRK2 are strongly associated with Parkinson's disease, inhibitors like this compound are valuable tools for studying LRRK2 pathophysiology and for the development of potential therapeutic interventions. The SH-SY5Y cell line, a human cell line derived from a neuroblastoma, is a widely used in vitro model in neurodegenerative disease research due to its neuronal characteristics upon differentiation.

Physicochemical Properties and Storage

| Property | Value |

| Synonyms | Compound 22 |

| Molecular Weight | Not available |

| Solubility | Soluble in DMSO |

| Storage | Store as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Recommended Treatment Conditions for SH-SY5Y Cells

Based on studies with other potent LRRK2 inhibitors in SH-SY5Y cells, the following conditions can be used as a starting point for experiments with this compound. Optimal conditions should be determined empirically for each specific experimental setup.

| Parameter | Recommended Range | Notes |

| Concentration | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration for the desired effect. For potent inhibitors like this compound, concentrations in the low nanomolar range are expected to be effective. |

| Incubation Time | 2 - 24 hours | The incubation time will depend on the specific endpoint being measured. For assessing inhibition of LRRK2 kinase activity (e.g., Rab10 phosphorylation), shorter incubation times (2-4 hours) may be sufficient. For assessing downstream cellular effects like changes in neurite outgrowth or cell viability, longer incubation times (24 hours or more) may be necessary. |

| Cell Seeding Density | 2 x 104 - 1 x 105 cells/cm2 | Adjust seeding density based on the duration of the experiment and the specific assay to ensure cells are in the exponential growth phase and not over-confluent at the time of analysis. |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on SH-SY5Y cells.

Assessment of LRRK2 Kinase Activity Inhibition via Western Blotting for Phospho-Rab10

Objective: To determine the potency of this compound in inhibiting LRRK2 kinase activity in SH-SY5Y cells by measuring the phosphorylation of its substrate, Rab10.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Rab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the treatment or vehicle control medium. Incubate for the desired time (e.g., 2 hours).

-

Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to the total Rab10 signal. Compare the normalized values across different treatment conditions to determine the dose-dependent inhibition by this compound.

References

Detecting LRRK2 Inhibition with Lrrk2-IN-2: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of Leucine-rich repeat kinase 2 (LRRK2) by the potent and selective inhibitor, Lrrk2-IN-2. This application note is designed to guide researchers in accurately assessing the efficacy of this compound in cellular models.

Introduction